molecular formula C10H14BrN B3257945 3-bromo-4-methyl-N-(propan-2-yl)aniline CAS No. 298185-50-9

3-bromo-4-methyl-N-(propan-2-yl)aniline

Cat. No. B3257945
Key on ui cas rn: 298185-50-9
M. Wt: 228.13 g/mol
InChI Key: OAIZUIJUSWRJEM-UHFFFAOYSA-N
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Patent
US06127382

Procedure details

Sodium borohydride (30.5 g, 806.2 mmol) was added slowly over 3 hours to a stirring mixture of 3-bromo-4-methylaniline (30 g, 161.2 mmol), ethanol (110 mL), acetic acid (92 mL, 1.6 mol), water (265 mL), acetone (66 mL, 892.2 mmol), and sodium acetate (29.2 g, 214.9 mmol). The solution was stirred at 0° C. for 1 hour. The reaction mixture was poured into the 1:1 mixture of ether and hexane containing 2N KOH. The layers were separated and aqueous layer was extracted with ether/hexane (1:1). The combined organic layers were washed once with water and brine, dried with MgSO4, filtered, and concentrated under reduced pressure. The residue was used directly for the next reaction without further purification:
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step One
Name
Quantity
265 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][C:10]=1[CH3:11])[NH2:7].C(O)(=O)C.[CH3:16][C:17]([CH3:19])=O.C([O-])(=O)C.[Na+]>CCCCCC.CCOCC.O.C(O)C>[Br:3][C:4]1[CH:5]=[C:6]([NH:7][CH:17]([CH3:19])[CH3:16])[CH:8]=[CH:9][C:10]=1[CH3:11] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
30.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
30 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1C
Name
Quantity
92 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
66 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
29.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
265 mL
Type
solvent
Smiles
O
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer was extracted with ether/hexane (1:1)
WASH
Type
WASH
Details
The combined organic layers were washed once with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was used directly for the next reaction without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C=C(C=CC1C)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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